molecular formula C12H10N2O2S2 B12922927 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- CAS No. 61727-07-9

4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-

Cat. No.: B12922927
CAS No.: 61727-07-9
M. Wt: 278.4 g/mol
InChI Key: BGIFQPLDWJDWRQ-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with thiophenol and methylthiolate under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur atoms or to modify the pyrimidine ring.

    Substitution: The aromatic ring and the pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2-(methylthio)-4-pyrimidinecarboxylic acid: Similar structure but with a hydroxyl group at the 6-position.

    2-Chloro-6-(methylthio)-4-pyrimidinecarboxylic acid: Contains a chlorine atom instead of a phenylthio group.

    2-(Methylthio)-4,6-dimethylpyrimidine: Lacks the carboxylic acid and phenylthio groups.

Uniqueness

4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- is unique due to the presence of both methylthio and phenylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61727-07-9

Molecular Formula

C12H10N2O2S2

Molecular Weight

278.4 g/mol

IUPAC Name

2-methylsulfanyl-5-phenylsulfanylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H10N2O2S2/c1-17-12-13-7-9(10(14-12)11(15)16)18-8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)

InChI Key

BGIFQPLDWJDWRQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)SC2=CC=CC=C2

solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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